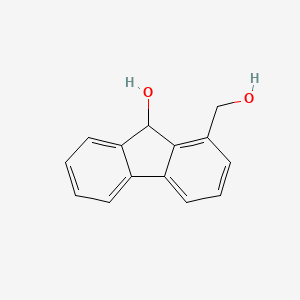
1-(Hydroxymethyl)-9h-fluoren-9-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Hydroxymethyl)-9h-fluoren-9-ol is an organic compound that features a fluorenyl group with a hydroxymethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-9h-fluoren-9-ol typically involves the hydroxymethylation of fluorene. One common method is the reaction of fluorene with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(Hydroxymethyl)-9h-fluoren-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 1-(Carboxymethyl)-9h-fluoren-9-ol
Reduction: 1-Methyl-9h-fluoren-9-ol
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
科学研究应用
1-(Hydroxymethyl)-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of 1-(Hydroxymethyl)-9h-fluoren-9-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Fluorenol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
9H-Fluorene: The parent compound without any hydroxyl or hydroxymethyl substituents.
1-(Hydroxymethyl)fluorene: Similar structure but lacks the hydroxyl group on the fluorenyl ring.
Uniqueness
1-(Hydroxymethyl)-9h-fluoren-9-ol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
生物活性
1-(Hydroxymethyl)-9H-fluoren-9-ol, also known as 9-hydroxyfluorene, is a compound with significant biological interest due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.
- Chemical Formula : C13H10O
- Molecular Weight : 182.22 g/mol
- CAS Number : 1689-64-1
- IUPAC Name : 9-Hydroxyfluorene
The structure of this compound features a hydroxymethyl group attached to the fluorenyl moiety, which enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study synthesized various fluorenyl-hydrazinthiazole derivatives and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on this scaffold .
The biological activity of this compound can be attributed to its ability to interact with cellular targets. The hydroxyl group enhances hydrogen bonding capabilities, allowing the compound to form stable interactions with proteins and enzymes involved in microbial growth and replication. This interaction can disrupt essential metabolic pathways in microorganisms.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines revealed that this compound exhibits selective cytotoxic effects. In vitro studies showed that the compound could induce apoptosis in cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity makes it a promising candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Evaluation
In a recent study, researchers synthesized several derivatives of this compound and tested their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) as low as 32 µg/mL against S. aureus, showcasing their potential as effective antimicrobial agents .
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed using MTT assays on human breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated that this compound exhibited IC50 values of 25 µM for MCF-7 and 30 µM for HepG2 after 48 hours of treatment, suggesting significant antiproliferative effects .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Derivative A | 32 | Staphylococcus aureus |
| Derivative B | 64 | Escherichia coli |
| Derivative C | 16 | Pseudomonas aeruginosa |
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 25 | 48 hours |
| HepG2 | 30 | 48 hours |
属性
CAS 编号 |
7145-70-2 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
1-(hydroxymethyl)-9H-fluoren-9-ol |
InChI |
InChI=1S/C14H12O2/c15-8-9-4-3-7-11-10-5-1-2-6-12(10)14(16)13(9)11/h1-7,14-16H,8H2 |
InChI 键 |
USEOUBUSZWOIMD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=C(C=CC=C23)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















